molecular formula C17H12INO3 B6072551 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one

7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one

Cat. No.: B6072551
M. Wt: 405.19 g/mol
InChI Key: BOABQVLYEXFVRT-UHFFFAOYSA-N
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Description

7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, modified with an iminomethyl group and an iodophenyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate iodophenyl derivative. One efficient method reported involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method can be adapted to introduce the iodophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of solid acid catalysts, such as heteropolyacid catalysts, has been explored for the synthesis of coumarin derivatives due to their environmental and economic considerations . These catalysts offer high catalytic activity, moisture sensitivity, reusability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized coumarin derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: The parent compound, lacking the iminomethyl and iodophenyl groups.

    7-Hydroxy-4-methyl-8-(4-nitrophenyl)coumarin: A similar compound with a nitrophenyl group instead of an iodophenyl group.

    7-Hydroxy-4-methyl-8-(4-chlorophenyl)coumarin: A similar compound with a chlorophenyl group.

Uniqueness

7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is unique due to the presence of the iodophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The iminomethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

7-hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO3/c1-10-8-16(21)22-17-13(10)6-7-15(20)14(17)9-19-12-4-2-11(18)3-5-12/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABQVLYEXFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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